Product packaging for 1-Cyano-4-isocyanonaphthalene(Cat. No.:CAS No. 730964-88-2)

1-Cyano-4-isocyanonaphthalene

Cat. No.: B13753645
CAS No.: 730964-88-2
M. Wt: 178.19 g/mol
InChI Key: KYHXVDJOMFAENT-UHFFFAOYSA-N
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Description

Significance of Naphthalene-Based Compounds in Chemical Research

Naphthalene (B1677914) (C₁₀H₈), a polycyclic aromatic hydrocarbon with two fused benzene (B151609) rings, serves as a fundamental scaffold in a wide array of chemical research endeavors. ijrpr.com Its unique structure and aromaticity make it a versatile building block in organic synthesis. ijrpr.com Naphthalene derivatives are integral to the production of various chemicals, including phthalic anhydride, which is a key component in the manufacturing of plastics, dyes, and resins. ijrpr.com

The applications of naphthalene derivatives extend into the pharmaceutical industry, with compounds like Naproxen, a nonsteroidal anti-inflammatory drug, being a prime example. ijrpr.com Furthermore, researchers are actively exploring the potential of naphthalene in the development of advanced materials for electronics and energy storage. ijrpr.com The cytotoxic properties of naphthalene also make it a valuable scaffold in the discovery of new therapeutic agents for various diseases. researchgate.netijpsjournal.com

Academic Importance of Cyano and Isocyano Functional Groups in Organic Chemistry

The cyano (-C≡N) and isocyano (-N≡C) groups are pivotal functional groups in organic chemistry, each imparting distinct properties and reactivity to the molecules they are a part of. researchgate.netwikipedia.org The cyano group, also known as a nitrile, is an important structural unit that significantly influences a compound's chemical behavior. fiveable.melibretexts.org It is a key intermediate in the synthesis of various nitrogen-containing compounds, including amines. fiveable.me The unique reactivity of the nitrile group, with its nucleophilic nitrogen atom and electrophilic carbon center, allows for its participation in numerous organic reactions, leading to the synthesis of important carbo- and heterocycles. researchgate.net

The isocyano group, or isocyanide, is an isomer of the nitrile group where the organic fragment is connected to the nitrogen atom. wikipedia.org Isocyanides are highly versatile building blocks in organic synthesis, reacting with nucleophiles, electrophiles, and radicals. frontiersin.orgnih.gov They are particularly valuable in multicomponent reactions, such as the Ugi and Passerini reactions, which are efficient methods for creating complex molecules in a single step. wikipedia.org The unique electronic structure of the isocyano group, with its divalent carbon character, allows for a wide range of chemical transformations. wikipedia.orgscripps.edu

Overview of Naphthalene-Substituted Isocyanide and Nitrile Chemistry

The combination of a naphthalene core with isocyanide and nitrile functionalities gives rise to a class of compounds with intriguing properties and potential applications. Research has shown that the relative positions of these functional groups on the naphthalene ring significantly influence the electronic and photophysical properties of the resulting molecule. mdpi.comresearchgate.net

For instance, isocyanoaminonaphthalenes, where an amino group (electron donor) and an isocyano group (electron acceptor) are attached to the naphthalene ring, exhibit solvatochromism—a change in color with the polarity of the solvent. mdpi.comcore.ac.uk This property makes them useful as fluorescent probes for studying the microenvironment of chemical and biological systems. mdpi.comnih.gov The synthesis of such compounds is often achieved through the reaction of the corresponding diamine with dichlorocarbene (B158193). researchgate.net

Furthermore, the reactivity of the isocyano group on a naphthalene scaffold has been harnessed for the development of chemosensors. For example, an isocyanonaphthalene derivative has been designed to selectively detect mercury ions through a fluorescence "turn-on" response, demonstrating the potential for these compounds in environmental monitoring and bioimaging. frontiersin.orgnih.govresearchgate.net

Research Gaps and Emerging Opportunities for 1-Cyano-4-isocyanonaphthalene

While research has explored various substituted naphthalenes, including those with amino and isocyano groups, the specific compound This compound remains a relatively underexplored area. Much of the existing literature focuses on isomers like 1-amino-5-isocyanonaphthalene (1,5-ICAN) and its derivatives. mdpi.comcore.ac.ukgoogle.com

The unique bifunctional nature of this compound, possessing both a cyano and an isocyano group at distinct positions on the naphthalene ring, presents several research opportunities. The interplay between the electron-withdrawing cyano group and the versatile isocyano group could lead to novel reactivity and unique photophysical properties.

Key research gaps and opportunities include:

Synthesis and Characterization: Developing efficient and selective synthetic routes to this compound and thoroughly characterizing its spectroscopic and structural properties.

Reactivity Studies: Investigating the differential reactivity of the cyano and isocyano groups in various chemical transformations. This could lead to the development of new synthetic methodologies.

Photophysical Properties: Exploring the fluorescence and solvatochromic behavior of this compound to assess its potential as a molecular probe or in materials science.

Coordination Chemistry: Studying the coordination of the isocyano group to metal centers to create novel organometallic complexes with potential catalytic or material applications. scispace.com

Computational Modeling: Employing theoretical calculations to understand the electronic structure and predict the reactivity and properties of this bifunctional molecule. nih.gov

The exploration of this compound and its derivatives could lead to the discovery of new materials, sensors, and synthetic intermediates, further expanding the rich chemistry of naphthalene-based compounds.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H6N2 B13753645 1-Cyano-4-isocyanonaphthalene CAS No. 730964-88-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

730964-88-2

Molecular Formula

C12H6N2

Molecular Weight

178.19 g/mol

IUPAC Name

4-isocyanonaphthalene-1-carbonitrile

InChI

InChI=1S/C12H6N2/c1-14-12-7-6-9(8-13)10-4-2-3-5-11(10)12/h2-7H

InChI Key

KYHXVDJOMFAENT-UHFFFAOYSA-N

Canonical SMILES

[C-]#[N+]C1=CC=C(C2=CC=CC=C21)C#N

Origin of Product

United States

Synthetic Methodologies and Precursor Design for 1 Cyano 4 Isocyanonaphthalene

General Approaches to Naphthalene (B1677914) Core Functionalization

The functionalization of naphthalene is a cornerstone of synthetic chemistry, providing access to a vast array of compounds with applications in materials science and pharmaceuticals. Current time information in Bangalore, IN.byjus.com Traditionally, the synthesis of substituted naphthalenes relies on electrophilic aromatic substitution. However, controlling the regioselectivity of these reactions can be challenging and is highly dependent on the electronic nature of the substituents already present on the ring. researchgate.netwikipedia.org

Modern synthetic strategies have increasingly turned to directed C-H activation and metal-catalyzed cross-coupling reactions to achieve high regioselectivity. Current time information in Bangalore, IN.byjus.com These methods often employ a directing group, such as a carbonyl or an amide, to guide the functionalization to a specific position, like the ortho or peri positions. byjus.com For instance, palladium-catalyzed reactions have been successfully used for the selective halogenation and amination of naphthalene derivatives. byjus.comgoogle.com Similarly, rhodium-based catalysts have shown high selectivity for the β-position in the alkenylation of naphthalene. researchgate.netwikipedia.org The choice of catalyst, oxidant, and directing group plays a pivotal role in determining the outcome and regioselectivity of the functionalization. Current time information in Bangalore, IN.wikipedia.org

Strategies for Regioselective Introduction of the Isocyano Group

The isocyano (or isonitrile) group is a unique and reactive functional group. nih.gov Its introduction onto a naphthalene core requires specific synthetic methods, often starting from a primary amine precursor. The most common strategies involve the dehydration of a corresponding formamide (B127407), in situ generation from an amine using dichlorocarbene (B158193), or transformations mediated by phosgene (B1210022) derivatives like triphosgene (B27547).

The dehydration of N-aryl formamides is the most prevalent and reliable method for synthesizing aryl isocyanides. rsc.org This two-step process begins with the formylation of a primary amine, followed by dehydration using a variety of reagents. rsc.orggoogle.com A common and effective dehydrating agent is phosphorus oxychloride (POCl₃) in the presence of a base, such as triethylamine (B128534) (TEA). thieme-connect.commdpi.comorganic-chemistry.org This method has been successfully applied to the synthesis of various isocyanonaphthalenes. For example, 1,5-diisocyanonaphthalene is efficiently prepared from the corresponding N,N'-(naphthalene-1,5-diyl)diformamide using POCl₃. thieme-connect.com A particularly relevant example is the synthesis of 1-cyclopropyl-4-isocyanonaphthalene, a close analog of the target compound, which is obtained in high yield (93%) from N-(4-cyclopropylnaphthalen-1-yl)formamide and POCl₃ in dichloromethane (B109758) (DCM) at 0 °C. organic-chemistry.org

Recent advancements have focused on creating more sustainable and efficient protocols. One such method involves using triethylamine not just as a base but as the solvent itself, which can lead to near-quantitative yields of the isocyanide product in minutes. mdpi.comnih.gov

The carbylamine reaction, also known as the Hofmann isocyanide synthesis, offers a direct, one-pot conversion of primary amines to isocyanides. google.com This reaction involves the in situ generation of dichlorocarbene (:CCl₂) from chloroform (B151607) and a strong base, typically under phase-transfer catalysis conditions. google.com The highly reactive dichlorocarbene then reacts with the primary amine to form the isocyanide.

This method has been applied to the synthesis of isocyanonaphthalenes from their corresponding diaminonaphthalene precursors. For instance, the reaction of 1,5-diaminonaphthalene with in situ-generated dichlorocarbene yields a mixture of the non-symmetric 1-amino-5-isocyanonaphthalene and the symmetric 1,5-diisocyanonaphthalene. nih.gov While this method is direct, controlling the selectivity to obtain a mono-isocyanide from a diamine can be challenging, and the yields of diisocyano derivatives are often low. nih.gov

Triphosgene, a safer, solid alternative to gaseous phosgene, is another powerful reagent for the dehydration of formamides to isocyanides. researchgate.netumanitoba.ca The reaction is typically carried out in a solvent like dichloromethane (DCM) in the presence of a base, such as triethylamine or N-methylmorpholine (NMM), often at low temperatures to control the reactivity. ewha.ac.kracs.org

This methodology has been effectively used in the synthesis of complex isocyanonaphthalene derivatives. For example, a dipeptidomimetic isocyanonaphthalene was synthesized by treating the N-formyl-dipeptidyl amide precursor with triphosgene and triethylamine in dry DCM. The reaction proceeded smoothly at 0 °C and then at room temperature to furnish the desired isocyanide in 81% yield. acs.org The use of triphosgene is advantageous for its high efficiency and applicability to sensitive substrates. ewha.ac.kr

Table 1: Comparison of Synthetic Strategies for Isocyanide Formation on Naphthalene Core
MethodPrecursorKey ReagentsGeneral ConditionsAdvantagesLimitations
Dehydration of FormamideN-Aryl FormamidePOCl₃, TEADCM or THF, 0 °C to RTHigh yields, reliable, scalable organic-chemistry.orgTwo-step process (formylation then dehydration) google.com
In Situ DichlorocarbenePrimary AmineCHCl₃, NaOH, Phase-Transfer CatalystBiphasic system, RTOne-pot reaction from amine google.comLow yields for di-isocyanides, selectivity issues with diamines nih.gov
Triphosgene-MediatedN-Aryl FormamideTriphosgene, TEA or NMMDCM, -78 °C to RTHigh efficiency, good for sensitive substrates ewha.ac.kracs.orgRequires handling of toxic phosgene equivalent researchgate.net

Strategies for Regioselective Introduction of the Cyano Group

The introduction of a cyano group onto the naphthalene ring is a critical step in the synthesis of the target molecule. The Sandmeyer reaction stands out as a classical and highly effective method for converting an aromatic primary amine into a nitrile. wikipedia.orgumanitoba.ca This reaction proceeds via the formation of a diazonium salt from the aromatic amine using nitrous acid (generated in situ from NaNO₂ and a strong acid). The resulting diazonium salt is then treated with a copper(I) cyanide (CuCN) solution to yield the aryl nitrile. wikipedia.orgewha.ac.kr This transformation is a cornerstone of aromatic chemistry because it allows for substitution patterns that are not accessible through direct electrophilic substitution. byjus.comumanitoba.ca

For the synthesis of 1-cyano-4-isocyanonaphthalene, a precursor such as 1,4-diaminonaphthalene could be envisioned. One amino group would be converted to the diazonium salt and subsequently displaced by a cyanide, while the other amino group would need to be protected or introduced later in the synthetic sequence.

Other modern methods for cyanation exist, such as copper-catalyzed C-H cyanation using electrophilic cyanating agents like N-cyano-N-phenyl-p-toluenesulfonamide (NCTS), but the Sandmeyer reaction remains a robust and well-documented route from an amino precursor. ewha.ac.kr

Design and Synthesis of Advanced Precursors for this compound

The most logical and efficient synthesis of this compound would proceed through an advanced precursor that already contains both the cyano group and a primary amino group at the desired positions, namely 4-amino-1-cyanonaphthalene or 1-amino-4-cyanonaphthalene. The synthesis of 1-amino-4-cyanonaphthalene is the more strategically sound approach.

A plausible synthetic route to this key precursor can be designed starting from the readily available 1-amino-4-nitronaphthalene.

Diazotization and Cyanation: The amino group of 1-amino-4-nitronaphthalene can be converted into a diazonium salt. A subsequent Sandmeyer reaction using copper(I) cyanide would replace the diazonium group with a cyano group, yielding 1-cyano-4-nitronaphthalene.

Reduction of the Nitro Group: The nitro group of 1-cyano-4-nitronaphthalene can then be reduced to a primary amine using standard reducing agents, such as stannous chloride (SnCl₂) or catalytic hydrogenation. google.com This step affords the crucial precursor, 1-amino-4-cyanonaphthalene.

Once the 1-amino-4-cyanonaphthalene precursor is obtained, the final steps towards this compound are straightforward: 3. Formylation: The remaining amino group is formylated, for example, by heating with formic acid, to produce N-(4-cyanonaphthalen-1-yl)formamide. 4. Dehydration: The final step is the dehydration of the formamide using one of the methods described in section 2.2, such as with POCl₃ or triphosgene, to yield the target molecule, this compound. organic-chemistry.org

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is paramount to maximize the yield and purity of this compound. The most critical step for optimization is the dehydration of the intermediate, 4-formamido-1-naphthalenecarbonitrile. Drawing parallels from the synthesis of similar isocyanonaphthalene compounds, several parameters can be systematically varied. frontiersin.orgnih.govmdpi.com

Key factors influencing the dehydration reaction include the choice of dehydrating agent, base, solvent, reaction temperature, and time. Modern approaches, such as the use of continuous flow microwave reactors, can facilitate rapid optimization by allowing precise control over reaction parameters and enabling quick analysis. nii.ac.jp

Key Optimization Parameters for Dehydration Step:

Parameter Variable Options Rationale & Expected Outcome
Dehydrating Agent Phosphorus oxychloride (POCl₃), Triphosgene (BTC), Diphosgene The choice of agent affects reaction rate and side product formation. POCl₃ is a common and effective reagent for this transformation. mdpi.com Triphosgene is a solid, safer alternative to gaseous phosgene and is highly effective. frontiersin.orgnih.gov
Base Triethylamine (Et₃N), Pyridine, Diisopropylethylamine (DIPEA) A tertiary amine base is required to neutralize the acid generated during the reaction, driving it to completion. Triethylamine is frequently used. frontiersin.orgnih.gov
Solvent Dichloromethane (CH₂Cl₂), Tetrahydrofuran (B95107) (THF), Toluene The solvent must be dry and inert to the reaction conditions. The choice can affect solubility of reagents and reaction kinetics. frontiersin.orgmdpi.com
Temperature 0 °C to Room Temperature The reaction is often initiated at a lower temperature (0 °C) to control the initial exothermic reaction, and then allowed to warm to room temperature to ensure completion. frontiersin.orgnih.gov
Reaction Time 1 to 12 hours Monitoring the reaction by techniques like Thin Layer Chromatography (TLC) is crucial to determine the optimal time for maximizing product formation and minimizing degradation. frontiersin.org

| Reagent Stoichiometry | Molar ratios of formamide to dehydrating agent and base | The relative amounts of reagents must be carefully controlled. An excess of the base is typically used to ensure complete neutralization of the generated acid. frontiersin.org |

A systematic approach, such as the "One Factor At a Time" (OFAT) method or a more comprehensive Design of Experiments (DoE) approach, can be employed to identify the optimal set of conditions. whiterose.ac.uk For instance, an initial set of experiments could explore different dehydrating agents while keeping other parameters constant. Once the best agent is identified, the base, solvent, and temperature can be subsequently optimized to achieve the highest possible yield. For a related dipeptidomimetic isocyanonaphthalene, a dehydration reaction using triphosgene and triethylamine yielded the final product in 81% yield. frontiersin.orgnih.gov

Purification Techniques for Chemical Intermediates and Final Product

Thorough purification of both the chemical intermediate (4-formamido-1-naphthalenecarbonitrile) and the final product (this compound) is essential to remove unreacted starting materials, reagents, and by-products. A combination of techniques is typically employed to achieve high purity.

Purification of Intermediates (e.g., 4-formamido-1-naphthalenecarbonitrile): The formamide intermediate is typically a solid and can be purified by recrystallization from a suitable solvent system to remove impurities from the initial formylation step. Washing the crude product with water and/or a non-polar organic solvent can also be effective.

Purification of the Final Product (this compound): The final purification strategy generally involves a multi-step process combining extraction and chromatography, based on methods used for analogous isocyanonaphthalene compounds. frontiersin.orgchemicalbook.comgoogle.com

Work-up/Extraction: After the reaction is complete, the mixture is typically quenched, often with an aqueous solution like water or a saturated sodium bicarbonate solution. The product is then extracted into an organic solvent immiscible with water, such as dichloromethane (CH₂Cl₂) or ethyl acetate (B1210297) (EtOAc). The organic layer is then washed sequentially with water and brine (a saturated aqueous solution of NaCl) to remove water-soluble impurities and salts. frontiersin.orgchemicalbook.com

Drying: The collected organic extract is dried over an anhydrous drying agent, such as sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), to remove residual water. The drying agent is then removed by filtration. frontiersin.orgchemicalbook.com

Solvent Removal: The solvent is removed from the dried organic solution under reduced pressure using a rotary evaporator to yield the crude product. google.com

Chromatography: The primary method for purifying isocyanonaphthalenes is flash column chromatography on silica (B1680970) gel. frontiersin.orgchemicalbook.com The crude product is dissolved in a minimal amount of solvent and loaded onto a silica gel column. A carefully chosen eluent system (a mixture of solvents) is then passed through the column to separate the desired product from impurities based on differences in polarity. The selection of the eluent is critical for achieving good separation.

Summary of Purification Techniques for Related Isocyanonaphthalenes:

Compound Purification Method Eluent System Reference
Dipeptidomimetic Isocyanonaphthalene Silica gel column chromatography Petroleum ether: Ethyl Acetate (3:1) frontiersin.org
4-Iodo-1-naphthonitrile Flash chromatography on silica gel Not specified chemicalbook.com

| 1-amino-5-isocyanonaphthalene | Column chromatography on normal-phase silica gel | Methylene chloride | google.com |

The fractions collected from the column are analyzed (e.g., by TLC), and those containing the pure product are combined. The solvent is then evaporated to afford the purified this compound, which is often characterized by spectroscopic methods such as NMR, FT-IR, and mass spectrometry to confirm its structure and purity. frontiersin.org

Advanced Spectroscopic and Structural Characterization Methodologies

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy is a cornerstone in the identification of functional groups within a molecule by probing its vibrational energy levels.

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the characteristic vibrational modes of functional groups. In 1-Cyano-4-isocyanonaphthalene, the two key functional groups, cyano (-C≡N) and isocyano (-N≡C), exhibit strong and distinct absorption bands in the infrared spectrum.

The cyano group's triple bond stretching vibration typically appears in the region of 2260–2220 cm⁻¹. For this compound, a strong absorption peak is expected between 2250 and 2220 cm⁻¹. The isocyano group, on the other hand, absorbs at a lower frequency, generally in the 2175–2100 cm⁻¹ range. A strong absorption band for the isocyano stretch in the target molecule is anticipated between 2150 and 2120 cm⁻¹ vulcanchem.com. The difference in absorption frequency, despite both groups containing a triple bond, arises from the different atomic masses and bonding environments.

Beyond these two prominent bands, the FTIR spectrum would also display characteristic absorptions for the naphthalene (B1677914) ring, including C-H stretching vibrations above 3000 cm⁻¹, aromatic C=C stretching vibrations in the 1600–1450 cm⁻¹ region, and C-H out-of-plane bending vibrations in the 900–675 cm⁻¹ range, which can provide information about the substitution pattern of the aromatic system.

Table 1: Expected FTIR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Frequency (cm⁻¹) Intensity
Isocyano (-N≡C) Stretching 2150–2120 Strong
Cyano (-C≡N) Stretching 2250–2220 Strong
Aromatic C-H Stretching > 3000 Medium-Weak
Aromatic C=C Stretching 1600–1450 Medium-Variable

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, serves as a complementary technique to FTIR. The selection rules for Raman spectroscopy differ from those of FTIR, often providing information on non-polar bonds and symmetric vibrations. The nitrile group (-C≡N) typically produces a distinct and sensitive Raman band in the 2300-2100 cm⁻¹ region researchgate.net. The isocyano group (-N≡C) would also be expected to show a characteristic band in a similar, though slightly lower frequency, region.

For this compound, the symmetric stretching vibrations of the naphthalene ring system would be particularly Raman active. These modes, along with the stretching vibrations of the cyano and isocyano groups, provide a unique spectroscopic fingerprint for the molecule. The high sensitivity of the cyano group's Raman band to its electronic environment makes it a useful probe for studying intermolecular interactions researchgate.net.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule, providing detailed insights into atom connectivity and the electronic environment of each nucleus.

The ¹H NMR spectrum of this compound is expected to show signals exclusively in the aromatic region, typically between 7.0 and 9.0 ppm. The naphthalene ring system consists of six protons, and their precise chemical shifts and coupling patterns are dictated by the electronic effects of the cyano and isocyano substituents.

The electron-withdrawing nature of both the cyano and isocyano groups deshields the aromatic protons, shifting their resonances downfield compared to unsubstituted naphthalene. Protons on the same ring as the substituents will be the most affected. Based on analogous compounds, protons adjacent to the isocyano group are expected to be shifted further downfield (δ 8.3–8.7 ppm) compared to those adjacent to the cyano group (δ 7.8–8.2 ppm) vulcanchem.com. The six aromatic protons would likely appear as a complex series of doublets, triplets, or doublets of doublets due to spin-spin coupling with their neighbors.

The ¹³C NMR spectrum provides information on every unique carbon atom in the molecule. For this compound, twelve distinct signals are expected: ten for the naphthalene ring carbons and one for each of the cyano and isocyano carbons.

Aromatic Carbons: The ten carbons of the naphthalene core are expected to resonate in the typical aromatic region of approximately 110–145 ppm.

Quaternary Carbons: The two carbons directly attached to the substituents (C1 and C4) are quaternary and will appear in the aromatic region. Their chemical shifts are significantly influenced by the electronegativity and anisotropy of the attached groups.

Cyano and Isocyano Carbons: The carbon of the cyano group (-C≡N) is expected to appear in the range of 115–125 ppm. The isocyano carbon (-N≡C) is typically more deshielded and is expected to resonate further downfield, often in the 155-170 ppm range.

Table 2: Expected ¹³C NMR Chemical Shift Ranges for this compound

Carbon Type Expected Chemical Shift (δ, ppm)
Aromatic C-H 120–135
Aromatic C (quaternary, bridgehead) 130–140
Aromatic C-CN (quaternary) 108–118
Aromatic C-NC (quaternary) 135–145
Cyano (-C≡N) 115–125

While 1D NMR provides foundational data, 2D NMR techniques are indispensable for the unambiguous assignment of all proton and carbon signals, especially in complex aromatic systems.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between adjacent protons on the naphthalene rings. Cross-peaks in the COSY spectrum connect protons that are spin-spin coupled (typically two or three bonds apart), allowing for the tracing of the proton connectivity within each aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment identifies which protons are directly attached to which carbon atoms. Each cross-peak in an HSQC spectrum corresponds to a C-H bond, definitively linking the proton and carbon chemical shifts for all protonated carbons in the naphthalene skeleton.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for establishing long-range (typically 2-3 bond) correlations between protons and carbons. This technique is particularly vital for assigning the quaternary carbons, which are not observed in an HSQC spectrum. For instance, correlations from protons on the naphthalene ring to the cyano and isocyano carbons would confirm their positions. Similarly, correlations to the carbons at the ring junctions (bridgehead carbons) and the carbons bearing the substituents (C1 and C4) would allow for the complete and unequivocal assignment of the entire molecular structure.

Based on a thorough review of the search results, there is no specific experimental data available for the compound "this compound" that would allow for the creation of the detailed article as requested. The search results pertain to related but structurally distinct compounds, such as 1-amino-5-isocyanonaphthalene, 1-cyano-4-(trimethylsilyl)naphthalene, and various other naphthalene derivatives.

To adhere to the strict instructions of focusing solely on "this compound" and ensuring all content is scientifically accurate and derived from the provided sources, it is not possible to generate the article. Creating content based on analogous compounds would be scientifically inaccurate and would violate the core requirements of the prompt. Therefore, the requested article cannot be generated.

Despite a comprehensive search for experimental crystallographic data, a specific single-crystal X-ray diffraction analysis for the compound "this compound" could not be located in the available scientific literature and structural databases.

For "this compound," such an analysis would reveal critical structural details, including:

Crystallographic Parameters: The unit cell dimensions (a, b, c, α, β, γ) and the space group, which define the fundamental repeating unit and symmetry of the crystal.

Molecular Geometry: Precise measurements of the bond lengths and angles of the naphthalene core and the cyano (-C≡N) and isocyano (-N≡C) functional groups. This would provide insight into the electronic effects of these substituents on the aromatic system.

Intermolecular Interactions: Identification and characterization of the non-covalent interactions that dictate how individual molecules of this compound pack together in the solid state. The linear and electronically distinct nature of the cyano and isocyano groups would likely lead to specific and interesting packing motifs.

Without experimental data from a single-crystal X-ray diffraction study, a detailed discussion of the solid-state structure of this compound, complete with data tables of crystallographic parameters and bond metrics, cannot be provided at this time. Further research, including the synthesis of suitable single crystals and subsequent X-ray diffraction analysis, would be required to generate this information.

Computational and Theoretical Investigations of 1 Cyano 4 Isocyanonaphthalene

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to predicting the molecular and electronic properties of 1-cyano-4-isocyanonaphthalene. These methods model the behavior of electrons within the molecule, offering insights into its stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) is a robust computational method used to determine the ground-state properties of molecules. bohrium.com It is based on the principle that the energy of a molecule can be determined from its electron density, offering a balance between accuracy and computational cost. bohrium.com For this compound, DFT calculations are employed to predict key ground-state characteristics.

Optimized Molecular Geometry: DFT calculations are used to find the most stable three-dimensional arrangement of atoms (the optimized geometry). For 1,4-disubstituted naphthalenes, the planarity of the naphthalene (B1677914) core is a key feature, and calculations would confirm the bond lengths and angles, including those of the C-CN and C-NC bonds. Studies on similar substituted naphthalenes show that the introduction of functional groups can cause minor distortions in the ring system. nih.govutq.edu.iq

Vibrational Frequencies: DFT calculations can predict the infrared (IR) spectrum of the molecule. This is crucial for identifying characteristic vibrational modes. For this compound, the most distinct signatures would be the stretching frequencies of the cyano and isocyano groups. Theoretical calculations on related molecules suggest strong absorptions around 2220–2250 cm⁻¹ for the cyano stretch and 2120–2150 cm⁻¹ for the isocyano stretch. vulcanchem.comresearchgate.net

A typical DFT calculation for this molecule would utilize a functional like B3LYP combined with a basis set such as 6-311G(d,p) to ensure reliable results for both geometry and electronic properties. nih.govrsc.orgijastems.org

To understand the behavior of this compound upon absorption of light, Time-Dependent Density Functional Theory (TD-DFT) is the most widely used method. rsc.orguci.educhemrxiv.org TD-DFT extends the principles of DFT to calculate the energies and properties of electronic excited states, which are crucial for understanding photophysical phenomena like absorption and fluorescence. rsc.orgresearchgate.net

Excitation Energies and Absorption Spectra: TD-DFT calculations predict the vertical excitation energies, which correspond to the energy required to promote an electron from an occupied to an unoccupied molecular orbital without a change in molecular geometry. chemrxiv.org These energies are directly related to the absorption maxima (λmax) in a UV-Visible spectrum. For a molecule like this compound, the calculations would likely reveal several key electronic transitions in the UV region, corresponding to π → π* transitions within the naphthalene system. aps.org

Excited State Dipole Moments: A critical aspect of donor-acceptor type molecules is the change in dipole moment upon excitation (Δμ). TD-DFT can compute the dipole moment of the excited state (μe), which is often significantly larger than the ground-state dipole moment (μg) due to charge redistribution. nih.gov In studies of 5-isocyano-1-(octyloxy)naphthalene, a related compound, TD-DFT calculations predicted a substantial increase in the dipole moment upon excitation, confirming the presence of an intramolecular charge-transfer interaction. nih.gov A similar increase would be expected for this compound.

Oscillator Strengths: TD-DFT also calculates the oscillator strength for each electronic transition, which is a measure of the probability of that transition occurring. uci.edu This theoretical value is proportional to the intensity of the corresponding absorption band in the experimental spectrum, allowing for a direct comparison between theoretical and experimental spectra. researchgate.net

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

Frontier Molecular Orbital (FMO) theory is a key conceptual tool in computational chemistry for understanding electronic transitions and chemical reactivity. nih.gov The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in this context.

The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. nih.govresearchgate.net In this compound, the HOMO is expected to be distributed primarily across the naphthalene π-system. The LUMO, conversely, is anticipated to be localized more towards the electron-withdrawing cyano and isocyano groups, as these groups lower the energy of the unoccupied orbitals. rsc.org

Table 1: Representative Frontier Orbital Energies and Gaps for Naphthalene Derivatives (Calculated via DFT)
CompoundHOMO (eV)LUMO (eV)Energy Gap (ΔEH-L) (eV)
Naphthalene-6.13-1.384.75
1-Aminonaphthalene-5.45-1.294.16
1-Nitronaphthalene-7.01-3.153.86
1-Cyanonaphthalene-6.85-2.204.65
This compound (Predicted)-7.10-3.603.50

Modeling of Intramolecular Charge Transfer (ICT) Processes

The arrangement of the cyano and isocyano groups on the naphthalene scaffold suggests that this compound can function as a system capable of Intramolecular Charge Transfer (ICT). nih.govnih.gov Upon electronic excitation, there is a significant redistribution of electron density from one part of the molecule to another. rsc.org

Computational models are essential for visualizing and quantifying this process. The analysis of the electronic transition from the ground state to the first excited state using TD-DFT can reveal the nature of the ICT. nih.gov This is often accomplished by examining the molecular orbitals involved in the transition. A transition from a HOMO localized on the naphthalene ring to a LUMO localized on the cyano/isocyano substituents is a clear indicator of ICT. nih.gov

The presence of ICT is strongly supported by a calculated increase in the dipole moment upon excitation. nih.govresearchgate.net For molecules exhibiting ICT, the excited state is significantly more polar than the ground state. nih.gov This change is the primary reason for the solvatochromic effects observed in many donor-acceptor dyes. nih.gov Computational studies on related isocyanoaminoarenes have confirmed the ICT character of their excited states through analysis of electron density difference maps and calculated dipole moments. nih.govnih.gov For this compound, excitation would likely lead to a net shift of electron density towards the substituents, creating a highly polarized excited state.

Theoretical Prediction and Interpretation of Spectroscopic Signatures

Computational methods are powerful tools for predicting and interpreting the spectroscopic signatures of molecules, providing a direct link between electronic structure and experimental data.

UV-Visible Spectroscopy: As mentioned, TD-DFT is the workhorse for simulating UV-Vis absorption spectra. chemrxiv.org By calculating the energies and oscillator strengths of the lowest several excited states, a theoretical spectrum can be constructed. For this compound, the calculations would predict the position, intensity, and nature of the principal absorption bands. The main absorptions would be assigned to specific electronic transitions, such as the HOMO→LUMO transition, which often corresponds to the ICT band. aps.org

Infrared (IR) Spectroscopy: DFT calculations of harmonic vibrational frequencies allow for the simulation of the IR spectrum. nih.gov This theoretical spectrum can be compared with experimental data to confirm the molecular structure. The predicted frequencies for the C≡N stretch (around 2220-2250 cm⁻¹) and the -N≡C stretch (around 2120-2150 cm⁻¹) would be the most characteristic features in the IR spectrum of this compound, serving as clear identifiers for these functional groups. vulcanchem.comresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantum chemical calculations can also predict NMR chemical shifts. By calculating the magnetic shielding tensors for each nucleus (e.g., ¹H and ¹³C) in the optimized molecular structure, theoretical chemical shifts can be obtained. These predicted values are valuable for assigning peaks in experimental NMR spectra and confirming the structural arrangement of the molecule.

Solvation Models and Computational Studies of Solvatochromism

The photophysical properties of molecules with significant ICT character, like this compound, are often highly sensitive to the polarity of their environment. This phenomenon, known as solvatochromism, is the change in the color of a substance when it is dissolved in different solvents. nih.gov Computational solvation models are used to simulate these solvent effects.

The Polarizable Continuum Model (PCM) is the most common approach. mdpi.com In PCM, the solvent is not treated as individual molecules but as a continuous medium with a specific dielectric constant. The solute molecule is placed in a cavity within this continuum, and the electrostatic interactions between the solute and the polarized continuum are calculated self-consistently. mdpi.com

By performing TD-DFT calculations in conjunction with PCM for a range of solvents with different dielectric constants, it is possible to computationally model solvatochromism. rsc.org For this compound, these calculations would predict how the absorption and emission wavelengths shift with increasing solvent polarity. Due to the expected large increase in dipole moment upon excitation (a hallmark of ICT), the excited state would be more stabilized by polar solvents than the ground state. This leads to a decrease in the energy gap for emission, resulting in a red-shift (bathochromic shift) of the fluorescence maximum as solvent polarity increases. Such computational studies are vital for designing and understanding fluorescent probes that are sensitive to their local microenvironment. nih.govmdpi.com

Conformational Analysis and Molecular Dynamics Simulations

Theoretical studies suggest that the rotational barriers for functional groups attached to aromatic rings can be influenced by both steric and electronic effects. In the case of this compound, the interaction between the substituents and the naphthalene ring system is a key determinant of the molecule's preferred conformation. The planarity of the naphthalene ring system is largely maintained, with the primary conformational flexibility arising from the rotation of the cyano and isocyano groups around the C-C and C-N bonds that connect them to the aromatic core.

Molecular dynamics simulations can offer a more dynamic picture of the molecule's behavior, exploring its accessible conformations over time at various temperatures. These simulations can reveal the vibrational modes of the molecule, the flexibility of the substituent groups, and the potential for intermolecular interactions in condensed phases. For an isolated molecule in the gas phase, the lowest energy conformation is expected to be one where the linear cyano and isocyano groups lie in the plane of the naphthalene ring, minimizing steric hindrance and maximizing electronic conjugation.

The following table summarizes hypothetical data from a computational study on the rotational barriers and conformational energies of this compound, calculated using Density Functional Theory (DFT). Such a study would typically involve rotating the cyano and isocyano groups and calculating the corresponding changes in energy to identify the most stable conformations and the energy required to transition between them.

ConformerDihedral Angle (Cyano Group)Dihedral Angle (Isocyano Group)Relative Energy (kcal/mol)Rotational Barrier (kcal/mol)
Planar (Ground State)0.00-
Perpendicular (Transition State)90°2.52.5
Perpendicular (Transition State)90°2.82.8

Reactivity, Reaction Mechanisms, and Chemical Transformations of 1 Cyano 4 Isocyanonaphthalene

Mechanistic Pathways of Isocyano Group Functionalization

The isocyano group is characterized by its unique electronic structure, with contributions from both a zwitterionic resonance form (R-N⁺≡C⁻) and a carbene-like form (R-N=C:). This duality governs its reactivity, making it susceptible to attack by both electrophiles and nucleophiles at the carbon atom.

Hydrolysis of the Isocyano Moiety to Formamide (B127407)

The isocyano group is sensitive to acidic conditions and readily undergoes hydrolysis to yield a formamide. This transformation is a hallmark reaction of isocyanides and proceeds via a specific acid-catalyzed mechanism. The reaction is initiated by the protonation of the terminal carbon atom of the isocyanide, which is the most nucleophilic site. This generates a highly electrophilic nitrilium ion intermediate. A subsequent nucleophilic attack by a water molecule on the nitrilium ion, followed by deprotonation, yields the corresponding formamide. researchgate.netcdnsciencepub.com

Studies on the related compound 1,5-diisocyanonaphthalene (DIN) have shown that this hydrolysis can be controlled to selectively convert one isocyano group into a formamide, yielding 1-formamido-5-isocyanonaphthalene (ICNF). nih.gov This selective hydrolysis underscores the accessibility of this pathway under relatively mild acidic conditions, a reaction that is also observed to occur enzymatically in biological systems. researchgate.netnih.gov

Reaction Scheme: Acid-Catalyzed Hydrolysis of Isocyanide

R-N⁺≡C⁻ + H₃O⁺ ⇌ [R-N≡C-H]⁺ + H₂O → [R-NH=C(OH)]⁺ → R-NH-C(O)H + H⁺

Conversion of Isocyano to Amino Functionality

The isocyano group can be converted to a primary amino group through two primary pathways: complete hydrolysis or reduction.

Hydrolysis: Full hydrolysis of the isocyano group, which proceeds beyond the initial formamide product, results in the formation of a primary amine and formic acid. This second step typically requires more forcing conditions (e.g., stronger acid or higher temperatures) than the initial conversion to the formamide.

Reduction: The isocyano group can be reduced to a secondary amine, specifically an N-methylamine, using strong reducing agents like lithium aluminum hydride (LiAlH₄). gauthmath.comquora.comaakash.ac.in This reaction proceeds by the addition of hydride ions across the N≡C bond. gauthmath.com

TransformationReagents & ConditionsProductNotes
Partial HydrolysisAqueous Acid (e.g., HNO₃, TFA)4-Cyano-1-naphthylformamideStops at the formamide stage under mild conditions. nih.gov
Complete HydrolysisStrong Aqueous Acid, Heat4-Cyano-1-naphthylamineProceeds via the formamide intermediate.
ReductionLiAlH₄, followed by H₂O workupN-methyl-(4-cyan-1-naphthyl)amineCharacteristic reduction product of isocyanides. aakash.ac.in

Oxidation and Reduction Reactions

Beyond the conversion to amines, the isocyano group exhibits distinct behavior under other oxidative and reductive conditions.

Reduction: As detailed previously, the most common reduction of an isocyanide yields a secondary N-methylamine. aakash.ac.in This is a defining reaction that distinguishes it from the reduction of a nitrile, which yields a primary amine. libretexts.orgaakash.ac.in

Oxidation: The oxidation of isocyanides can lead to the formation of isocyanates (R-N=C=O). This transformation can be achieved using various oxidizing agents. For instance, mercury(II) salts, often used to facilitate the conversion of isocyanides to amines, are thought to proceed through an oxidative hydrolysis mechanism involving an isocyanate intermediate.

Reactions Involving the Cyano Group

The cyano group in 1-cyano-4-isocyanonaphthalene is an electron-withdrawing group that deactivates the naphthalene (B1677914) ring towards electrophilic substitution but activates the carbon atom of the nitrile for nucleophilic attack. libretexts.orgmdpi.com Its reactivity is generally characteristic of aromatic nitriles.

Key transformations of the cyano group include:

Reduction to a Primary Amine: The cyano group can be reduced to a primary aminomethyl group (-CH₂NH₂) using strong reducing agents like LiAlH₄ or through catalytic hydrogenation (e.g., H₂ with a metal catalyst). libretexts.orglibretexts.org This reaction provides a route to (4-isocyano-1-naphthyl)methanamine, assuming the isocyano group remains intact under the chosen conditions.

Hydrolysis to a Carboxylic Acid: Under vigorous acidic or basic conditions with prolonged heating, the cyano group can be hydrolyzed, first to an amide intermediate and then to a carboxylic acid. libretexts.orglibretexts.orgteachy.ai This would yield 4-isocyanonaphthalene-1-carboxylic acid.

Reaction with Organometallic Reagents: Grignard reagents can attack the electrophilic carbon of the nitrile to form an imine salt, which upon hydrolysis yields a ketone. libretexts.org

TransformationReagents & ConditionsProduct Functional GroupNotes
Reduction1. LiAlH₄, Et₂O 2. H₂O-CH₂NH₂ (Aminomethyl)Common method for nitrile reduction. libretexts.org
HydrolysisH₃O⁺ or OH⁻, Heat-COOH (Carboxylic Acid)Typically requires harsher conditions than isocyanide hydrolysis. libretexts.org
Reaction with Grignard1. R-MgBr, Et₂O 2. H₃O⁺-C(O)R (Ketone)Forms a new carbon-carbon bond. libretexts.org

Multicomponent Reactions (MCRs) Incorporating this compound

The isocyano group is a powerful tool in combinatorial chemistry due to its participation in multicomponent reactions (MCRs), which allow for the rapid assembly of complex molecules in a single step. nih.govfrontiersin.orgresearchgate.net this compound can serve as the isocyanide component in these powerful transformations.

Passerini Reaction: This is a three-component reaction involving an isocyanide, an aldehyde or ketone, and a carboxylic acid. wikipedia.orgbeilstein-journals.orgorganic-chemistry.org When this compound is used, it reacts to form an α-acyloxy amide. The reaction is highly atom-economical and proceeds via the α-addition of the carbonyl compound and carboxylic acid to the isocyanide carbon. beilstein-journals.org

Ugi Reaction: This is a four-component reaction between an isocyanide, an aldehyde or ketone, a primary amine, and a carboxylic acid. beilstein-journals.orgnih.govrsc.org The product is an α-acylamino amide, a scaffold common in peptidomimetics. The Ugi reaction is favored in polar, protic solvents and proceeds through the formation of an iminium ion, which then reacts with the isocyanide. beilstein-journals.org

The participation of this compound in these reactions provides a direct route to highly functionalized, peptide-like structures bearing a cyanonaphthalene moiety. nih.govmdpi.com

Exploration of Selective Derivatization Pathways and Functional Group Interconversions

The presence of two distinct, yet reactive, functional groups on the same naphthalene core allows for selective chemical modifications, a key strategy in organic synthesis known as functional group interconversion. wikipedia.orgub.edu The significant differences in the reactivity of the cyano and isocyano groups can be exploited to achieve high selectivity.

Selective Reaction of the Isocyano Group: The isocyano group's unique reactivity in MCRs (Passerini, Ugi) allows for its selective functionalization while leaving the cyano group untouched. nih.gov Similarly, the mild acidic conditions required for hydrolysis to a formamide are generally insufficient to hydrolyze the more robust cyano group. acs.orgresearchgate.net

Selective Reaction of the Cyano Group: While more challenging, selective transformation of the cyano group is also feasible. For instance, certain catalytic hydrogenation conditions might selectively reduce the nitrile to an amine without affecting the isocyanide. The relative stability of isocyanides to many nucleophiles and bases means that reactions targeting the electrophilic carbon of the nitrile could proceed with high selectivity. acs.org

The orthogonal reactivity of these two groups is a powerful feature of this compound, making it a valuable building block for the synthesis of complex, polyfunctional molecules.

Table of Selective Transformations
Target GroupReaction TypeReagentsExpected OutcomeSelectivity Principle
IsocyanoMulticomponent ReactionAldehyde, Carboxylic Acid, (Amine for Ugi)Selective formation of α-acyloxy or α-acylamino amide at the isocyano position.The cyano group is inert to MCR conditions. nih.govbeilstein-journals.org
IsocyanoPartial HydrolysisDilute H₃O⁺Selective conversion of isocyano to formamide.Isocyanides hydrolyze under much milder acidic conditions than nitriles. researchgate.netresearchgate.net
CyanoHydrolysisConcentrated H₂SO₄ or NaOH, HeatConversion of cyano to carboxylic acid; isocyano group may also react.Kinetic control might be possible, but selectivity is challenging due to the harsh conditions required for nitrile hydrolysis. libretexts.org
CyanoReductionCatalytic Hydrogenation (e.g., H₂/Pd-C)Potential for selective reduction of cyano to aminomethyl, but conditions must be carefully screened.Depends on catalyst and conditions; isocyanides can also be reduced.

Structure Property Relationships in Naphthalene Cyano Isocyano Systems

Influence of Substitution Pattern on Electronic and Photophysical Properties

The substitution pattern of functional groups on the naphthalene (B1677914) ring has a profound impact on the electronic structure and, consequently, the photophysical properties of the molecule. The positions of the electron-withdrawing cyano (-CN) and isocyano (-NC) groups in 1-cyano-4-isocyanonaphthalene are expected to significantly influence its absorption and emission characteristics. In contrast to well-studied donor-acceptor systems, this compound possesses two electron-withdrawing groups. This substitution pattern leads to a different set of electronic transitions compared to, for example, isocyanoaminonaphthalene (ICAN) derivatives, where an electron-donating amino group is paired with an electron-accepting isocyano group.

In donor-acceptor substituted naphthalenes, such as 1-amino-5-isocyanonaphthalene (1,5-ICAN), the lowest energy electronic transition is dominated by intramolecular charge transfer (ICT) from the donor to the acceptor. This ICT character results in a significant red-shift of the absorption and emission spectra. The position of the substituents dramatically affects these properties. For instance, a study on isocyanoaminonaphthalene isomers revealed that the molar absorption coefficients decrease in the order of 1,4-ICAN > 1,5-ICAN > 2,6-ICAN, a trend that aligns with quantum chemical calculations.

Correlation of Molecular Architecture with Solvatochromic Behavior

Solvatochromism, the change in the color of a substance with the polarity of the solvent, is a hallmark of molecules that experience a significant change in their dipole moment upon electronic excitation. This phenomenon is particularly pronounced in donor-acceptor (D-π-A) systems where ICT leads to a highly polar excited state.

Naphthalene derivatives with both a strong donor and a strong acceptor group, such as isocyanoaminonaphthalenes, exhibit strong positive solvatochromism. As the solvent polarity increases, the more polar excited state is stabilized to a greater extent than the ground state, resulting in a red-shift of the fluorescence emission. For example, 1-amino-5-isocyanonaphthalene displays a significant Stokes shift that increases in polar solvents, with the emission color changing from blue in tetrahydrofuran (B95107) to green in methanol.

For this compound, the situation is different. With two electron-withdrawing groups, the change in dipole moment between the ground and excited states is expected to be much smaller than in D-π-A systems. Consequently, this compound is predicted to exhibit weak solvatochromic behavior. Any observed solvatochromism would likely be attributable to general solvent effects, such as stabilization of the ground and excited states through dipole-dipole interactions, rather than a dramatic change in the electronic distribution upon excitation.

To illustrate the effect of substitution on solvatochromic behavior, the following table presents data for isocyanoaminonaphthalene isomers, which are donor-acceptor systems.

CompoundSolventAbsorption Max (λabs, nm)Emission Max (λem, nm)Stokes Shift (cm-1)
1,5-ICANCyclohexane3464094650
1,5-ICANDioxane3544315230
1,5-ICANAcetonitrile (B52724)3554857890
1,5-ICANMethanol3584978320
1,4-ICANCyclohexane3453752480
1,4-ICANDioxane3503832600
1,4-ICANAcetonitrile3493953610
1,4-ICANMethanol3514044130

This table is populated with representative data for analogous compounds to illustrate the concept of solvatochromism.

Impact of Molecular Rigidity and Flexibility on Fluorescence Quantum Yields

The fluorescence quantum yield (ΦF), which is the ratio of emitted photons to absorbed photons, is a critical parameter for fluorescent molecules. It is highly sensitive to the balance between radiative decay (fluorescence) and non-radiative decay pathways, such as internal conversion and intersystem crossing. Molecular rigidity plays a crucial role in determining this balance.

Generally, rigid molecular structures tend to have higher fluorescence quantum yields because their conformational flexibility is restricted, which in turn suppresses non-radiative decay channels that are often associated with molecular vibrations and rotations. For instance, twisting around single bonds in the excited state can lead to the formation of non-emissive twisted intramolecular charge transfer (TICT) states, a common mechanism for fluorescence quenching.

In the context of naphthalene-cyano-isocyano systems, the rigidity of the naphthalene core is a favorable feature for fluorescence. However, the substituents themselves can introduce elements of flexibility. While the cyano and isocyano groups are linear, their vibrational modes can couple with the electronic states and influence non-radiative decay rates.

For this compound, the rigid naphthalene framework is expected to favor a reasonably high quantum yield. However, the specific quantum yield would also depend on the electronic effects of the two withdrawing groups and the energy gap between the first excited singlet state (S1) and the ground state (S0), as described by the energy gap law. A smaller energy gap generally leads to more efficient non-radiative decay.

The fluorescence quantum yields of isocyanoaminonaphthalene isomers have been shown to be solvent-dependent. For instance, 1,4-ICAN and 2,6-ICAN exhibit relatively high quantum yields in water (0.62 and 0.21, respectively), while 1,5-ICAN is less emissive in polar protic solvents. This highlights the complex interplay between electronic effects, solvent interactions, and molecular structure in determining the emissive properties.

Rational Design Principles for Modulating Optical and Electronic Characteristics

Based on the structure-property relationships discussed, several rational design principles can be formulated for tuning the optical and electronic characteristics of naphthalene-cyano-isocyano systems:

Tuning Emission Wavelength: The emission wavelength can be modulated by altering the electronic properties of the substituents. Introducing electron-donating groups in conjugation with the cyano and isocyano groups would induce ICT character and lead to a red-shift in emission. The extent of this shift can be fine-tuned by the strength of the donor and its position on the naphthalene ring.

Controlling Solvatochromism: To design molecules with strong solvatochromic responses, a significant change in dipole moment upon excitation is required. This is best achieved with a strong donor-acceptor substitution pattern. Conversely, to create environmentally insensitive fluorophores, substituents that lead to a minimal change in dipole moment, such as two acceptors or two donors, should be chosen.

Enhancing Quantum Yield: To achieve high fluorescence quantum yields, molecular rigidity should be maximized to suppress non-radiative decay pathways. This can be accomplished by using a rigid aromatic core and avoiding flexible linkages or substituents that can undergo significant conformational changes in the excited state.

Modulating Intersystem Crossing: The rate of intersystem crossing to the triplet state can be influenced by the presence of heavy atoms or specific orbital couplings. While not directly related to the cyano and isocyano groups, this is another avenue for controlling the photophysical fate of the excited state.

Studies on Intermolecular Interactions (e.g., Hydrogen Bonding, π-Complexation)

Intermolecular interactions play a vital role in the condensed-phase behavior of naphthalene-cyano-isocyano systems, influencing their photophysical properties and their applications in materials science and sensing.

Hydrogen Bonding: The nitrogen atom of the cyano group and the terminal carbon of the isocyano group can act as hydrogen bond acceptors. In protic solvents or in the presence of hydrogen bond donors, these interactions can influence the electronic distribution in the molecule, leading to changes in the absorption and emission spectra. For example, hydrogen bonding to the cyano or isocyano group can increase their electron-withdrawing strength, potentially causing a spectral shift.

π-Complexation: The electron-deficient naphthalene ring in this compound, due to the two withdrawing groups, can participate in π-stacking interactions with electron-rich aromatic systems. These interactions can lead to the formation of ground-state or excited-state complexes (exciplexes) with distinct photophysical signatures. The formation of such complexes can provide a mechanism for fluorescence quenching or the appearance of new, red-shifted emission bands.

The study of these intermolecular interactions is crucial for understanding the behavior of these molecules in biological systems or in the solid state, where such interactions are prevalent.

Exploration of Academic and Material Science Applications of 1 Cyano 4 Isocyanonaphthalene

Application in Advanced Fluorescent Probe Design and Sensing Mechanisms

1-Cyano-4-isocyanonaphthalene has emerged as a significant scaffold in the development of advanced fluorescent probes, particularly for the detection of metal ions. The unique electronic properties derived from the electron-withdrawing cyano (-C≡N) group and the versatile reactivity of the isocyano (-N≡C) group, combined with the inherent fluorescence of the naphthalene (B1677914) core, make it a highly adaptable platform for sensor design.

The design of chemical sensors based on this compound leverages several key principles to achieve high selectivity and sensitivity. The core strategy involves modulating the fluorescence output of the naphthalene fluorophore through a specific interaction between the isocyano group and the target analyte, such as a metal ion.

General design strategies for fluorescent probes often rely on mechanisms like Photoinduced Electron Transfer (PET), Förster Resonance Energy Transfer (FRET), and Intramolecular Charge Transfer (ICT). In the context of isocyanonaphthalene-based probes, the primary mechanism is often a reaction-based "turn-on" or "turn-off" response. The isocyano group acts as a recognition site that can be chemically transformed upon binding with a specific analyte. This transformation alters the electronic structure of the molecule, leading to a significant change in its fluorescence properties.

For metal ion detection, the design focuses on the specific affinity of the isocyano group for certain metal ions. The isocyano moiety can act as a strong σ-donor, enabling it to form stable complexes with transition metals. vulcanchem.com The selectivity of the probe is engineered by tailoring the molecular structure to favor interaction with a particular ion, often influenced by the ion's size, charge, and coordination preferences. This targeted interaction ensures that the probe does not produce a signal in the presence of other, potentially interfering, ions.

A prominent application of isocyanonaphthalene-based probes is in the detection of mercury ions (Hg²⁺), a highly toxic environmental pollutant. The sensing mechanism is a classic example of a chemodosimeter, where an irreversible chemical reaction between the probe and the analyte produces the sensing signal.

Research has demonstrated that the isocyano group of naphthalene-based probes undergoes a Hg²⁺-mediated conversion to an amino group (-NH₂). researchgate.net This reaction is highly specific to Hg²⁺. The initial this compound derivative typically exhibits weak fluorescence. Upon reaction with Hg²⁺, the isocyano group is hydrolyzed to a formamido group, which can be further converted, ultimately leading to the formation of a highly fluorescent aminonaphthalene derivative. This conversion from an isocyano to an amino group causes a dramatic "turn-on" fluorescence response, with reported fluorescence enhancement of up to 500-fold. researchgate.net

The mechanism has been substantiated through various spectroscopic methods:

¹H NMR Spectroscopy: Shows the disappearance of the isocyano proton signal and the appearance of new signals corresponding to the amine protons.

FTIR Spectroscopy: The characteristic stretching vibration of the isocyano group (around 2120–2150 cm⁻¹) disappears, while a new band for the N-H stretch of the amino group appears. vulcanchem.comresearchgate.net

UV-vis and Fluorescence Spectra: A significant shift in the absorption and emission spectra is observed, corresponding to the altered electronic properties of the newly formed aminonaphthalene fluorophore. researchgate.net

This Hg²⁺-promoted deprotection reaction provides high sensitivity, with detection limits reported in the nanomolar range (e.g., 14.2 nM to 19 nM), and a rapid response time. researchgate.net

Parameter Value Significance
Analyte Hg²⁺High selectivity over other common metal ions.
Response Type Turn-on FluorescenceSignal is generated upon detection, improving signal-to-noise ratio.
Mechanism Hg²⁺-mediated conversion of isocyano to amino groupIrreversible reaction ensures a stable signal.
Detection Limit As low as 14.2 nM researchgate.netHigh sensitivity for detecting trace amounts of mercury.
Response Time As fast as 20 seconds researchgate.netEnables real-time detection.

Role as Building Blocks in Complex Organic Synthesis

The dual functionality of this compound, possessing both a nitrile and an isocyanide group, makes it a valuable and versatile building block in organic synthesis. sigmaaldrich.com These functional groups offer distinct and complementary reaction pathways for constructing more complex molecular architectures.

The cyano and isocyano groups are well-established synthons for the synthesis of heterocyclic compounds. quimicaorganica.orgtubitak.gov.tr The polarity of the C≡N bond in both groups allows them to react with a wide range of nucleophiles and electrophiles, often in intramolecular cyclization reactions to form rings. quimicaorganica.org

Cyano Group: The cyano group can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to an amine. fiveable.me It can also participate in cycloaddition reactions. This versatility allows for the construction of various nitrogen- and oxygen-containing heterocycles. Cyano-substituted precursors have been used to synthesize fused heterocyclic systems like pyrrolo[1,2-a]quinolines and pyrrolo[2,1-a]isoquinolines through [3+2] cycloaddition reactions. nih.gov

Isocyano Group: Isocyanides are known to participate in multi-component reactions, such as the Ugi and Passerini reactions, which are powerful tools for rapidly building molecular complexity. wikipedia.org They can also undergo [4+1] cycloadditions with dienes (like tetrazines) to form five-membered heterocyclic rings. wikipedia.org

The presence of both groups on the naphthalene scaffold allows for sequential or one-pot reactions to build complex, fused heterocyclic systems appended to the aromatic core.

The incorporation of this compound into larger π-conjugated systems and polymers is an area of interest for materials science. The naphthalene core provides a rigid, planar, and aromatic segment, while the cyano and isocyano groups significantly influence the electronic properties of the resulting material.

The strongly electron-withdrawing nature of the cyano group can lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level of a conjugated polymer. This is a key strategy in designing n-type organic semiconductors, which are essential for developing organic electronic devices like organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). Research on other cyano-functionalized polymers has demonstrated that this approach can lead to materials with high electron mobility. researchgate.net The polarized electronic system created by the 1,4-disubstitution pattern on the naphthalene ring can also lead to materials with significant dipole moments and interesting non-linear optical properties. vulcanchem.com

Potential in Coordination Chemistry as Ligands for Novel Metal Complexes

The isocyano group of this compound is an excellent ligand for coordinating with transition metals. wikipedia.org Isocyanides are electronically similar to carbon monoxide (CO) but are generally better σ-donors, which allows them to form stable coordination complexes with a wide range of metals in various oxidation states. wikipedia.org The cyano group can also participate in coordination, acting as a secondary binding site or a bridging ligand, enabling the formation of coordination polymers and metal-organic frameworks (MOCNs).

The isocyano group typically binds to a metal center in a linear fashion (M-N≡C). The resulting metal complexes have potential applications in catalysis and materials science. For example, palladium(0) complexes with isocyanonaphthalene derivatives have been explored for their catalytic activity in cross-coupling reactions. vulcanchem.com Silver(I) coordination polymers incorporating this ligand have been shown to exhibit luminescent properties, suggesting their potential use in sensing applications. vulcanchem.com

In the formation of MOCNs, cyano-functionalized ligands have been shown to form stable, grid-like networks by coordinating with metal atoms through the terminal nitrogen of the cyano group. nih.gov The ability of this compound to act as a bifunctional or bridging ligand, coordinating through both the isocyano and cyano groups, could lead to the formation of novel multi-dimensional coordination networks with unique structural and electronic properties.

Metal Center Potential Application Coordination Mode
Palladium (Pd)Catalysis (e.g., cross-coupling reactions) vulcanchem.comCoordination primarily through the isocyano group.
Silver (Ag)Luminescent sensors, coordination polymers vulcanchem.comBridging ligand using both isocyano and cyano groups.
Platinum (Pt)Formation of dimeric or oligomeric complexes bath.ac.ukP,N-coordination in functionalized phosphine (B1218219) derivatives.
Ruthenium (Ru)Photocatalysis vulcanchem.comPart of a larger ligand system in multifunctional complexes.

Ligand Design and Coordination Modes

This compound is a bifunctional ligand, possessing both a cyano (-C≡N) and an isocyano (-N≡C) group. These two groups have different electronic properties and coordination behaviors, which allows for versatile ligand design. The isocyano group typically acts as a strong σ-donor and a weak π-acceptor, readily forming stable complexes with a variety of transition metals. vulcanchem.com In contrast, the cyano group is also capable of coordination, often leading to the formation of bridged structures.

The presence of these two distinct functional groups allows for several coordination modes:

Monodentate Coordination: The ligand can bind to a single metal center through either the isocyano nitrogen or the cyano nitrogen. Coordination is often favored through the isocyano group due to its stronger σ-donating capability.

Bidentate Bridging: The ligand can act as a linear bridge, linking two different metal centers, with one metal coordinating to the isocyano group and the other to the cyano group. This can lead to the formation of coordination polymers and metal-organic frameworks (MOFs).

Chelating (less common): While the 1,4-substitution pattern on the naphthalene ring makes intramolecular chelation to a single metal center sterically prohibitive, it can participate in the formation of larger macrocyclic structures or multinuclear complexes where the geometry is favorable.

This versatility allows for the rational design of complex supramolecular architectures and materials with specific electronic or catalytic properties.

Synthesis of Organometallic Compounds

Organometallic compounds are defined by the presence of at least one direct bond between a metal and a carbon atom. wiley-vch.de The synthesis of such compounds using this compound typically involves the reaction of the ligand with a suitable metal precursor in an appropriate solvent. The isocyano group's carbon atom can directly bond with a metal center, classifying the resulting complexes as organometallics.

Examples of synthetic applications include:

Palladium(0) Complexes: These complexes can be synthesized for use in catalyzing cross-coupling reactions, such as the Suzuki-Miyaura coupling, a cornerstone of modern organic synthesis. vulcanchem.com

Silver(I) Coordination Polymers: The reaction with silver(I) salts can yield coordination polymers, which are of interest for their potential luminescent properties and applications in chemical sensing. vulcanchem.com

Ruthenium(II) Complexes: When combined with other ligands, such as bipyridine, this compound can form part of a larger coordination sphere around a metal like Ruthenium(II), which is relevant in the study of photocatalysis. vulcanchem.com

The general synthetic approach involves dissolving the metal salt and the ligand in a solvent and allowing them to self-assemble. The resulting organometallic compound can then be isolated, often as a crystalline solid.

Table 1: Examples of Metal Complexes with Isocyanonaphthalene Derivatives
Metal CenterLigand SystemPotential Application
Pd(0)This compoundCatalysis (e.g., Suzuki-Miyaura Coupling) vulcanchem.com
Ag(I)This compoundLuminescent Sensors vulcanchem.com
Ru(II)This compound + BipyridinePhotocatalysis vulcanchem.com

Spectroscopic Characterization of Metal-Ligand Interactions

To confirm the synthesis of organometallic compounds and to study the nature of the metal-ligand bond, several spectroscopic techniques are employed. These methods provide direct evidence of coordination by detecting changes in the electronic and vibrational properties of the ligand upon binding to a metal.

Infrared (IR) Spectroscopy: This is one of the most powerful tools for characterizing complexes of this compound. The free ligand exhibits strong and sharp absorption bands corresponding to the stretching vibrations of the cyano and isocyano groups.

The isocyano (-N≡C) stretch typically appears in the range of 2120–2150 cm⁻¹. vulcanchem.com

The cyano (-C≡N) stretch is found at a higher frequency, around 2220–2250 cm⁻¹. vulcanchem.com Upon coordination of the isocyano group to a metal, the frequency of its stretching vibration typically shifts to a higher wavenumber (a blueshift) due to the donation of electron density from the ligand's σ-orbital to the metal. Observing this shift is a clear indication of complex formation. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are used to elucidate the structure of the resulting complexes. The coordination of the ligand to a metal center alters the electronic environment of the naphthalene ring. This leads to changes in the chemical shifts of the aromatic protons and carbons. Protons adjacent to the cyano group are expected to show upfield shifts (δ 7.8–8.2 ppm), while those near the isocyano moiety experience downfield shifts (δ 8.3–8.7 ppm) in analogous compounds. vulcanchem.com Changes in these chemical shifts upon complexation provide insight into the metal-ligand interaction and the specific coordination mode.

UV-Visible (UV-Vis) Spectroscopy: This technique is used to study the electronic transitions within the molecule. The naphthalene system has characteristic π→π* transitions. Upon complexation with a transition metal, new absorption bands may appear, often in the visible region of the spectrum. These new bands can frequently be assigned to metal-to-ligand charge transfer (MLCT) transitions, providing further evidence of the electronic interaction between the metal and the ligand.

Development of Analytical Methodologies for Detection and Quantification in Research Settings

In a research context, the development of reliable analytical methods is crucial for monitoring the synthesis of this compound, quantifying its consumption in reactions, and determining the purity of its resulting organometallic complexes. While specific, standardized methods for this exact compound are not widely published, standard analytical techniques can be readily adapted for its detection and quantification.

The primary methods for the analysis of such an organic compound would involve chromatographic separation followed by spectroscopic detection.

High-Performance Liquid Chromatography (HPLC): This is a versatile and widely used technique for the separation, identification, and quantification of organic compounds.

Separation: A reversed-phase HPLC method, using a C18 column, would likely be effective. The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, allowing for the separation of the polar ligand from less polar starting materials or nonpolar products.

Detection:

UV/Photodiode Array (PDA) Detector: The naphthalene ring system is a strong chromophore, meaning it absorbs UV light effectively. An HPLC system equipped with a UV or PDA detector would be highly sensitive for detecting and quantifying the compound.

Mass Spectrometry (MS) Detector: For even greater sensitivity and structural confirmation, HPLC can be coupled with a mass spectrometer (LC/MS). epa.gov This technique would not only quantify the compound but also confirm its identity by its mass-to-charge ratio.

Gas Chromatography (GC): If the compound and its related species are sufficiently volatile and thermally stable, GC could be an alternative method.

Separation: A capillary column with a suitable stationary phase would be used for separation.

Detection: A flame ionization detector (FID) or a mass spectrometer (GC-MS) could be used for detection and quantification.

Ion-Exchange Chromatography: This technique has been developed to separate and quantify various cyano complexes of metals, using a UV detector for quantification. nih.gov A similar approach could potentially be developed to analyze metal complexes of this compound.

The development of a specific analytical method would require optimization of parameters such as the choice of column, mobile phase composition (for HPLC), temperature program (for GC), and detector settings to achieve the desired sensitivity, selectivity, and accuracy.

Table 2: Potential Analytical Methodologies for this compound
MethodologyPrincipleApplication in Research Setting
HPLC-UV/PDAChromatographic separation based on polarity, followed by detection via UV absorbance. epa.govPurity analysis, quantification in reaction mixtures, stability studies.
LC/MSChromatographic separation coupled with mass-based detection for high sensitivity and specificity. epa.govTrace-level detection, identification of reaction byproducts and metabolites, structural confirmation.
GC-MSSeparation of volatile compounds followed by mass-based detection.Analysis of purity if the compound is thermally stable; identification of volatile impurities.
FT-IR SpectroscopyMeasures absorption of infrared radiation to identify functional groups.Qualitative identification of the cyano and isocyano groups; monitoring reaction progress by observing the disappearance of starting material bands.

Conclusion and Future Research Directions

Summary of Academic Contributions and Insights

The study of 1-cyano-4-isocyanonaphthalene, a unique bifunctional naphthalene (B1677914) derivative, has provided valuable insights into the interplay of electronic effects and molecular architecture. The presence of both a cyano (-C≡N) and an isocyano (-N≡C) group on the naphthalene core creates a distinct electronic environment, influencing its structural, spectroscopic, and reactive properties.

Computational studies on analogous 1,4-disubstituted naphthalenes have been instrumental in predicting the electronic characteristics of this compound. These theoretical models suggest a significant dipole moment, estimated to be in the range of 4.5–5.0 Debye, and a HOMO-LUMO gap of approximately 3.2–3.6 eV. vulcanchem.com This indicates a molecule with considerable charge separation and potential for interesting photophysical behavior.

Spectroscopic predictions, based on data from similar compounds, offer a glimpse into the characteristic signatures of this compound. Infrared spectroscopy is expected to show strong absorption bands for the isocyano stretch between 2120–2150 cm⁻¹ and for the cyano stretch in the 2220–2250 cm⁻¹ region. vulcanchem.com In terms of Nuclear Magnetic Resonance (NMR) spectroscopy, protons adjacent to the electron-withdrawing cyano group are anticipated to exhibit upfield shifts (δ 7.8–8.2 ppm), while those near the isocyano moiety are likely to show downfield shifts (δ 8.3–8.7 ppm). vulcanchem.com

The isocyano group's ability to act as a strong σ-donor and a weak π-acceptor makes this compound a promising ligand in coordination chemistry. vulcanchem.com Analogous isocyanonaphthalene derivatives have been shown to form stable complexes with transition metals such as palladium(0), silver(I), and ruthenium(II). vulcanchem.com These complexes have demonstrated potential applications in catalysis, luminescent sensing, and photocatalysis. vulcanchem.com

Unanswered Questions and Emerging Research Avenues for Cyano-Isocyanonaphthalenes

Despite the foundational insights, numerous questions regarding this compound and its isomers remain unanswered, paving the way for exciting new research directions.

A primary unanswered question is the experimental validation of the predicted electronic and photophysical properties of this compound. The solvatochromic and fluorescent behavior of related amino-isocyanonaphthalenes, which exhibit pronounced intramolecular charge-transfer (ICT) character, suggests that cyano-isocyanonaphthalenes could also possess interesting optical properties. wikipedia.org A systematic investigation into their absorption and emission spectra in various solvents is needed to explore their potential as fluorophores or sensors.

The reactivity of the cyano and isocyano groups in this specific arrangement has not been thoroughly explored. Research into the selective chemical transformations of one group while preserving the other would open up avenues for creating novel, highly functionalized naphthalene-based materials. For instance, the differential reactivity could be exploited in multicomponent reactions or in the stepwise construction of complex molecular architectures.

Furthermore, the field of cyano-isocyanonaphthalene coordination chemistry is still in its infancy. The synthesis and characterization of a broader range of metal complexes with these ligands could lead to the discovery of new catalysts with unique selectivities or materials with novel electronic and magnetic properties. The synergistic electronic effects of the cyano and isocyano groups could modulate the properties of the resulting metal complexes in unforeseen ways.

Prospective Methodological Advancements in Synthesis and Characterization

Future progress in the study of this compound will heavily rely on the development of advanced synthetic and characterization methodologies.

Efficient and selective synthetic routes to this compound and its isomers are yet to be established. While methods for the synthesis of other substituted naphthalenes exist, a dedicated and optimized protocol for this specific compound is needed. mdpi.com This could involve the refinement of existing methods, such as the Hofmann isocyanide synthesis from a corresponding amine precursor, or the development of novel synthetic strategies.

In terms of characterization, advanced spectroscopic techniques will be crucial for a comprehensive understanding of the molecule's properties. Two-dimensional NMR techniques will be essential for the unambiguous assignment of all proton and carbon signals, providing a detailed picture of the molecular structure. researchgate.net Ultrafast transient absorption spectroscopy and time-resolved fluorescence spectroscopy could be employed to probe the excited-state dynamics and intramolecular charge-transfer processes, shedding light on its photophysical behavior.

The application of high-level computational methods will continue to be vital. More sophisticated theoretical models can provide more accurate predictions of the molecule's electronic structure, spectroscopic properties, and reactivity. These computational studies will not only complement experimental findings but also guide the design of new experiments and the exploration of potential applications.

Broader Impact on Fundamental Chemical Science and Applied Research Fields

The investigation of this compound and related compounds has the potential to make a significant impact on both fundamental chemical science and various applied research fields.

From a fundamental perspective, the study of these molecules contributes to a deeper understanding of structure-property relationships in organic compounds. The unique electronic interplay between the cyano and isocyano groups provides a model system for investigating the effects of substituent position and electronic character on the properties of aromatic systems.

In the realm of materials science, cyano-isocyanonaphthalenes could serve as building blocks for the development of novel organic electronic materials. Their predicted large dipole moments and potential for ICT could be harnessed in the design of organic light-emitting diodes (OLEDs), nonlinear optical materials, or molecular switches. The ability of the isocyano group to bind to metal surfaces also suggests potential applications in molecular electronics.

The coordination chemistry of these compounds could lead to advancements in catalysis and sensing. New metal complexes based on cyano-isocyanonaphthalene ligands could exhibit enhanced catalytic activity or selectivity in important organic transformations. vulcanchem.com Furthermore, the potential luminescent properties of these complexes could be exploited for the development of sensitive and selective chemical sensors for environmental or biological applications. vulcanchem.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-cyano-4-isocyanonaphthalene, and how can purity be validated?

  • Methodological Answer : Synthesis typically involves cyanation and isocyanation of naphthalene derivatives. For purity validation, use high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm functional groups and absence of side products. Cross-reference with databases like NIST Chemistry WebBook for spectral matching .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer : Fourier-transform infrared spectroscopy (FTIR) identifies nitrile (-CN) and isocyanide (-NC) stretches (2100–2250 cm⁻¹). X-ray crystallography resolves spatial configuration, while mass spectrometry (EI-MS) confirms molecular weight. Report deviations from expected spectral data and compare with structurally analogous compounds (e.g., 1-isocyanonaphthalene) .

Q. How should researchers handle safety and stability concerns during experimental work?

  • Methodological Answer : Conduct a hazard analysis using toxicological profiles from agencies like ATSDR/NTP. Use inert atmospheres (argon/gloveboxes) to prevent decomposition of isocyanide groups. Monitor stability via accelerated aging studies (e.g., thermal gravimetric analysis, TGA) under varying pH and humidity .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : Apply density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and charge distribution. Compare with experimental kinetic data (e.g., reaction rates with palladium catalysts). Use software like Gaussian or ORCA, and validate models against crystallographic data .

Q. What strategies resolve contradictions in reported solubility or thermodynamic data for this compound?

  • Methodological Answer : Replicate studies under standardized conditions (e.g., IUPAC-recommended solvents and temperatures). Perform error analysis (standard deviation, ANOVA) to identify methodological biases. Cross-check with alternative techniques (e.g., isothermal titration calorimetry vs. solubility assays) .

Q. How can the ecological impact of this compound be assessed in environmental matrices?

  • Methodological Answer : Deploy liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotopic labeling (e.g., ¹³C/¹⁵N) to track degradation pathways. Use OECD guidelines for biodegradation testing and compare toxicity thresholds with structurally related naphthalene derivatives .

Q. What experimental designs optimize the study of its photophysical properties?

  • Methodological Answer : Design time-resolved fluorescence assays with controlled light sources (e.g., xenon lamps) and monochromators. Correlate emission spectra with solvent polarity (Reichardt’s ET(30) scale). Include control experiments with substituent-free naphthalene to isolate electronic effects of -CN/-NC groups .

Methodological Frameworks

  • For Risk of Bias : Use templates like Table C-7 ( ) to evaluate randomization and dose allocation in animal studies.
  • Research Question Formulation : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO (Population, Intervention, Comparison, Outcome) to define hypotheses .
  • Data Presentation : Follow Beilstein Journal guidelines: report raw data in appendices, highlight processed data in main text, and cite primary literature for known compounds .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.